molecular formula C10H10BrClO2 B12447477 3-Bromo-5-chloro-2-isopropoxybenzaldehyde

3-Bromo-5-chloro-2-isopropoxybenzaldehyde

Cat. No.: B12447477
M. Wt: 277.54 g/mol
InChI Key: GROJTSHMLGUUIT-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and isopropoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-isopropoxybenzaldehyde typically involves the electrophilic aromatic substitution of a benzaldehyde derivative. One common method is the bromination and chlorination of 2-isopropoxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of bromine and chlorine reagents, often using a solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-isopropoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloro-2-isopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-isopropoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-isopropoxybenzaldehyde is unique due to the combination of its substituents, which confer specific reactivity and properties. The isopropoxy group provides steric hindrance, while the bromine and chlorine atoms enhance electrophilicity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

3-bromo-5-chloro-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10BrClO2/c1-6(2)14-10-7(5-13)3-8(12)4-9(10)11/h3-6H,1-2H3

InChI Key

GROJTSHMLGUUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Cl)C=O

Origin of Product

United States

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